Growth hormone releasing peptide

Description

Properties

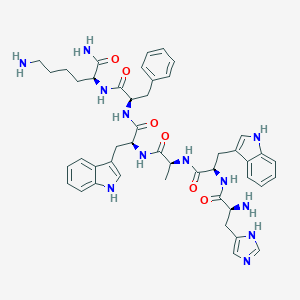

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27-,34-,37-,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHKXNSOCOQYQX-FUAFALNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904007 | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87616-84-0 | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087616840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAPEPTIDE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H7N4I6X6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Growth Hormone-Releasing Peptides on the Anterior Pituitary

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Growth Hormone-Releasing Peptides (GHRPs) are synthetic molecules that potently stimulate the secretion of Growth Hormone (GH) from somatotroph cells in the anterior pituitary gland. Their mechanism, distinct from that of the endogenous Growth Hormone-Releasing Hormone (GHRH), centers on the activation of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a). This engagement initiates a canonical G-protein coupled receptor signaling cascade involving the Gαq/11 subunit, leading to the activation of Phospholipase C (PLC). Subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) generates the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium (Ca2+) from intracellular stores, which is followed by an influx of extracellular Ca2+ through voltage-gated channels. Concurrently, DAG and elevated intracellular Ca2+ activate Protein Kinase C (PKC). This cascade of events, primarily driven by intracellular calcium mobilization and PKC activation, culminates in the exocytosis of GH-containing granules. This document provides an in-depth exploration of this signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to fully elucidate the molecular actions of GHRPs.

Introduction

Growth Hormone-Releasing Peptides (GHRPs), such as GHRP-6, GHRP-2, and Ipamorelin, are a class of synthetic peptides recognized for their robust ability to stimulate GH secretion.[1] Initially developed to understand the regulation of GH, they were instrumental in the discovery of the endogenous GHS-R1a ligand, ghrelin.[1][2] GHRPs act directly on the anterior pituitary, and also have a complementary site of action in the hypothalamus.[3] Their mechanism is notably different from GHRH, which primarily signals through the cAMP pathway, allowing for a powerful synergistic effect on GH release when the two are co-administered.[1][3] Understanding the precise molecular and cellular pathways activated by GHRPs is critical for the development of novel therapeutics targeting GH deficiency, metabolic disorders, and other conditions.

The GHRP Receptor: GHS-R1a

The primary target for GHRPs is the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), a Class A G protein-coupled receptor (GPCR).[2][4]

-

Structure and Location: GHS-R1a is a seven-transmembrane domain receptor predominantly expressed on somatotroph cells of the anterior pituitary and in the hypothalamus.[1][4]

-

Endogenous Ligand: The natural agonist for GHS-R1a is ghrelin, an acylated peptide hormone primarily produced in the stomach.[4][5] GHRPs are synthetic mimetics of ghrelin's action at this receptor.[1]

-

Constitutive Activity: A unique feature of GHS-R1a is its high level of constitutive (ligand-independent) activity, which is estimated to be around 50% of its maximal response.[4] This baseline signaling plays a significant role in its physiological effects.

The Core Signaling Cascade: A cAMP-Independent Pathway

Unlike GHRH, which couples to Gs to activate adenylyl cyclase and increase cyclic AMP (cAMP), GHRPs primarily utilize a cAMP-independent mechanism.[6][7][8] The canonical pathway involves coupling to the Gαq/11 protein.[2][4][5]

-

Receptor Activation: GHRP binds to the GHS-R1a receptor on the somatotroph cell membrane.

-

G-Protein Coupling: The activated receptor couples to the Gq/11 G-protein, leading to the dissociation of the GDP-bound α-subunit and its exchange for GTP.

-

Phospholipase C (PLC) Activation: The activated Gαq/11-GTP complex stimulates membrane-bound Phospholipase C (PLC).[5][9][10]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8][9]

Role of Intracellular Calcium ([Ca²⁺]i)

A rapid and significant increase in intracellular calcium concentration is a hallmark of GHRP action.[9] This response is biphasic:

-

Phase 1: Intracellular Mobilization: IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[9][10][11] This initial, abrupt spike is independent of extracellular calcium.

-

Phase 2: Extracellular Influx: The initial Ca²⁺ release and other downstream events lead to membrane depolarization, which opens voltage-gated L-type calcium channels.[11][12] This results in an influx of extracellular Ca²⁺, creating a sustained plateau of elevated [Ca²⁺]i.[11]

Both phases are critical for the full secretory response to GHRPs. Inhibition of intracellular mobilization with thapsigargin or blockage of extracellular influx with nifedipine significantly reduces GH secretion.[11][12]

Role of Protein Kinase C (PKC)

The second messenger DAG, in concert with the elevated [Ca²⁺]i, activates Protein Kinase C (PKC).[4][9] Studies have shown that GHRP-6 stimulation increases the phosphorylation of specific PKC substrates.[9] The activation of PKC is considered essential for GHRP-mediated GH release.[8] Experiments involving PKC depletion or inhibition with agents like phloretin have been shown to completely block the GH secretory response to GHRP-6.[11] While the precise substrates of PKC in this context are still being fully elucidated, its activity is crucial for the processes leading to the fusion of GH-containing vesicles with the plasma membrane.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro studies on the effects of GHRPs and related secretagogues on anterior pituitary cells.

Table 1: Dose-Response of GHRPs on Growth Hormone Secretion

| Compound | Species | Dose Range | Effect | Citation(s) |

|---|---|---|---|---|

| GHRP-2 | Bovine | 10⁻¹³ M to 10⁻⁷ M | Dose-dependent increase in GH secretion | [13] |

| GHRP-6 | Rat | Not specified | Dose-dependent release of GH |[9] |

Table 2: Effects of GHRPs on Intracellular Signaling

| Compound | Species | Parameter Measured | Result | Citation(s) |

|---|---|---|---|---|

| GHRP-1 | Rat | Intracellular Ca²⁺ ([Ca²⁺]i) | Dose-dependent increase up to 45.5 nM ± 5.6 nM | [6] |

| GHRP-6 | Rat | [³H]Inositol Phosphates | Dose-dependent increase | [9] |

| GHRP-6 | Human | PI Turnover | 2.1 to 7.9-fold increase |[8] |

Table 3: Impact of Inhibitors on GHRP/Ghrelin-Stimulated GH Secretion

| Inhibitor | Target | Agonist | Species | % Reduction in GH Secretion | Citation(s) |

|---|---|---|---|---|---|

| Nifedipine | L-type Ca²⁺ channels | GHRP-6 (10⁻⁵ M) | Rat | 53% | [11] |

| Nifedipine | L-type Ca²⁺ channels | Ghrelin | Rat | 56% (to 44% of control) | [12] |

| Thapsigargin | ER Ca²⁺ ATPase | Ghrelin | Rat | ~40% (to ~60% of control) | [12] |

| 0 mM Extracellular Ca²⁺ | Extracellular Ca²⁺ | Ghrelin | Rat | 61% (to 39% of control) | [12] |

| Phloretin / PKC Depletion | Protein Kinase C | GHRP-6 | Rat | Complete inhibition |[11] |

Table 4: Receptor Binding and Functional Activity

| Compound | Receptor | Assay Type | Value | Citation(s) |

|---|---|---|---|---|

| MK-0677 | Human GHS-R1a | Binding (IC₅₀) | 0.3 nM | [14] |

| GHS-25 | Human GHS-R1a | Binding (IC₅₀) | 5.6 nM | [14] |

| MK-0677 | Human GHS-R1a | Functional (EC₅₀) | 1.1 nM | [14] |

| GHS-25 | Human GHS-R1a | Functional (EC₅₀) | 7.7 nM |[14] |

Key Experimental Protocols

The elucidation of the GHRP mechanism of action relies on several key in vitro experimental techniques.

Growth Hormone Secretion Assay

This protocol is used to quantify the amount of GH released from pituitary cells in response to stimulation.

-

Cell Preparation: Primary anterior pituitary cells are isolated from rodents (e.g., rats) and cultured as monolayers.[9][13]

-

Stimulation: The cultured cells are incubated with various concentrations of GHRPs (e.g., GHRP-2 from 10⁻¹³ to 10⁻⁷ M) for a defined period (e.g., 15 minutes to 2 hours).[8][13]

-

Sample Collection: The culture medium is collected following the incubation period.

-

Quantification: The concentration of GH in the collected medium is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[13][15][16]

-

Data Analysis: The results are typically expressed as the amount of GH released relative to a control (unstimulated) condition.

Intracellular Calcium ([Ca²⁺]i) Measurement

This technique visualizes and quantifies changes in cytosolic calcium concentration in real-time.[17][18]

-

Cell Preparation: Pituitary cells (somatotrophs) are loaded with a fluorescent calcium indicator dye (e.g., Fura-2, Indo-1) by incubating them with the dye's acetoxymethyl ester form, which can cross the cell membrane.[6][9] Alternatively, genetically encoded calcium indicators (GECIs) can be expressed in the cells.[19]

-

Imaging Setup: The cells are placed on the stage of a fluorescence microscope equipped for microspectrofluorimetry or confocal imaging.[19][20]

-

Stimulation and Recording: A baseline fluorescence is recorded before the cells are challenged with a GHRP solution. The changes in fluorescence intensity (or ratio of intensities at different wavelengths for ratiometric dyes like Fura-2) are recorded over time using a sensitive camera.[6][9]

-

Data Analysis: The fluorescence data is converted into calcium concentrations, allowing for the characterization of the initial peak (intracellular release) and the sustained plateau (extracellular influx).

Protein Kinase C (PKC) Activation Assay via Western Blot

PKC activation is often assessed by observing its translocation from the cytosol to the cell membrane or by measuring the phosphorylation of its downstream substrates.[21][22]

-

Cell Treatment: Cultured pituitary cells are stimulated with a GHRP or a known PKC activator like phorbol 12-myristate 13-acetate (PMA) for various time points.[23][24]

-

Fractionation (for translocation): Cells are lysed and separated into cytosolic and membrane fractions via ultracentrifugation.

-

Protein Extraction and SDS-PAGE: Total protein is extracted. For substrate phosphorylation analysis, whole-cell lysates are used. Proteins from the fractions or whole lysates are denatured and separated by size using SDS-polyacrylamide gel electrophoresis.

-

Immunoblotting: The separated proteins are transferred to a membrane (e.g., PVDF). The membrane is probed with a primary antibody specific to a PKC isoform (to detect translocation) or a phospho-specific antibody that recognizes phosphorylated PKC substrates.[21][25] A secondary antibody conjugated to an enzyme (e.g., HRP) is then applied.

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured. The band intensity, corresponding to the amount of protein, is quantified. An increase in PKC in the membrane fraction or an increase in substrate phosphorylation indicates activation.

Conclusion

The mechanism of action for Growth Hormone-Releasing Peptides in the anterior pituitary is a well-defined, G-protein-mediated signaling pathway that is critically dependent on calcium and Protein Kinase C. By activating the GHS-R1a receptor, GHRPs trigger the Gq/11-PLC-IP3/DAG cascade, leading to a biphasic increase in intracellular calcium and subsequent activation of PKC. This pathway operates independently of the cAMP-PKA system utilized by GHRH, providing a distinct and synergistic means of stimulating robust growth hormone secretion. The detailed understanding of this mechanism, supported by the quantitative and methodological data presented, offers a solid foundation for the rational design and development of novel secretagogues for therapeutic applications.

References

- 1. peptideslabuk.com [peptideslabuk.com]

- 2. Ipamorelin and Growth Hormone Secretagogue Signaling: GHS-R1a Pathway Deep Dive | Peptpedia [peptpedia.org]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. ghs-r1a.com [ghs-r1a.com]

- 5. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of a second generation growth hormone-releasing peptide (Ala-His-D-beta Nal-Ala-Trp-D-Phe-Lys-NH2) in rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Growth hormone releasing peptide (GHRP-6) stimulates phosphatidylinositol (PI) turnover in human pituitary somatotroph cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Growth hormone releasing hexapeptide (GHRP-6) activates the inositol (1,4,5)-trisphosphate/diacylglycerol pathway in rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GHRP6-stimulated hormone secretion in somatotrophs: involvement of intracellular and extracellular calcium sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ghrelin-induced growth hormone release from isolated rat anterior pituitary cells depends on intracellullar and extracellular Ca2+ sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of action of growth hormone-releasing peptide-2 in bovine pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Laboratory measurement of growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcium imaging - Wikipedia [en.wikipedia.org]

- 18. Calcium Imaging - Neuroservice [neuroservice.com]

- 19. PMON55 Calcium Imaging in the Intact Mouse Pituitary: A Novel Design for Understanding the Formation and Modulation of the Gonadotrope Network - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Growth hormone-releasing factor stimulates calcium entry in the GH3 pituitary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Protein kinase C activation in human monocytes: regulation of PKC isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The role of protein kinase C in GH secretion induced by GH-releasing factor and GH-releasing peptides in cultured ovine somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Item - Western blot analysis of protein kinase C (PKC) substrate phosphorylation in mouse platelets. - Public Library of Science - Figshare [plos.figshare.com]

An In-depth Technical Guide to Growth Hormone Secretagogue Receptor (GHS-R1a) Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor, is a class A G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes.[1][2][3] Primarily recognized for its function in stimulating the release of growth hormone from the pituitary gland, its influence extends to the regulation of appetite, energy homeostasis, metabolism, and even reward-seeking behaviors.[1][4][5] The receptor is predominantly expressed in the hypothalamus and pituitary gland but is also found in various other central and peripheral tissues.[1][4]

A unique characteristic of GHS-R1a is its high level of constitutive activity, meaning it can signal without the presence of an activating ligand.[1][3][6] This basal signaling is physiologically significant and contributes to its diverse functions.[2][3] The endogenous ligand for GHS-R1a is ghrelin, a 28-amino acid peptide hormone that requires a unique post-translational octanoylation to become active.[6] The signaling landscape of GHS-R1a is further enriched by its ability to form homodimers and heterodimers with other GPCRs, such as dopamine and serotonin receptors, which can modulate its signaling outputs.[1][4][7][8][9][10] This guide provides a comprehensive overview of the core signaling pathways of GHS-R1a, presents quantitative data for key ligands, details relevant experimental protocols, and visualizes the complex signaling networks.

Core Signaling Pathways

GHS-R1a activation, either by its endogenous ligand ghrelin or synthetic agonists, initiates a cascade of intracellular signaling events through coupling to various heterotrimeric G proteins and through G protein-independent mechanisms involving β-arrestins.

Gαq/11-Mediated Signaling: The Canonical Pathway

The most well-characterized signaling cascade initiated by GHS-R1a is the Gαq/11 pathway.[1] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of Gαq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7][11]

-

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2][7]

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[2]

This surge in intracellular calcium and activation of PKC are crucial for many of the downstream effects of GHS-R1a, including the secretion of growth hormone.[1] Furthermore, this pathway can lead to the activation of transcription factors such as the cAMP response element-binding protein (CREB).[7][11]

Other G Protein-Coupled Signaling Pathways

While the Gαq/11 pathway is considered canonical, GHS-R1a can also couple to other G proteins, leading to a diversification of its signaling portfolio. The specific G protein coupling can be cell-type and ligand-dependent.[1]

-

Gαi/o Pathway : Coupling to Gαi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, this pathway can activate other signaling molecules such as phosphoinositide 3-kinase (PI3K), which in turn activates the Akt signaling pathway, implicated in cell survival and metabolism.[9][12][13]

-

Gαs Pathway : In some cellular contexts, GHS-R1a has been shown to couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in cAMP levels.[1]

-

Gα12/13 Pathway : GHS-R1a can also signal through Gα12/13, which activates the small GTPase RhoA. The RhoA pathway is involved in regulating the actin cytoskeleton, cell migration, and proliferation.

β-Arrestin-Mediated Signaling

Upon activation, GHS-R1a is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins to the receptor.[7][14] β-arrestins play a dual role in GHS-R1a signaling.

-

Receptor Desensitization and Internalization : β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor. It also acts as an adaptor protein, facilitating the internalization of the receptor from the plasma membrane into endosomes.[2][7] This process is crucial for regulating the duration and intensity of GHS-R1a signaling.

-

G Protein-Independent Signaling : β-arrestins can also act as scaffolds for various signaling proteins, initiating G protein-independent signaling cascades. For GHS-R1a, β-arrestin can scaffold components of the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[15] This pathway is implicated in cell proliferation and differentiation.

Quantitative Data on GHS-R1a Ligands

The interaction of various ligands with GHS-R1a has been quantified to understand their potency and efficacy. This data is crucial for drug development and for dissecting the specific roles of GHS-R1a in different physiological contexts.

Table 1: Agonists

| Compound | Type | Species | Assay | Potency (EC50/IC50/Ki) |

| Ghrelin | Endogenous Agonist | Human | Radioligand Binding (IC50) | 2.48 nM[16] |

| Ghrelin | Endogenous Agonist | Human | Radioligand Binding (IC50) | 3.1 nM[17] |

| MK-0677 | Synthetic Agonist | Human | Radioligand Binding (IC50) | 0.3 nM[18] |

| MK-0677 | Synthetic Agonist | Human | Functional (EC50) | 1.1 nM[18] |

| JMV 1843 | Synthetic Agonist | Human | Functional (IP Production) | Full agonist (compared to ghrelin)[5] |

| Pyrrolidine Agonist 12 | Synthetic Agonist | Human | Functional (EC50) | 0.79 nM[2] |

| Piperidine Agonist 13 | Synthetic Agonist | Human | Functional (EC50) | 0.79 nM[2] |

Table 2: Antagonists

| Compound | Type | Species | Assay | Potency (IC50/Ki) |

| JMV2959 | Antagonist/Partial Agonist | Human | Radioligand Binding (IC50) | 32 nM[1] |

| YIL781 | Antagonist/Biased Ligand | Human | Radioligand Binding (Ki) | 11 nM[4] |

| PF-05190457 | Antagonist/Inverse Agonist | Human | Radioligand Binding (Ki) | Not specified, but ~10-fold more potent than previous small-molecule antagonists[13] |

| BIM-28163 | Antagonist | Rat | Functional (in vivo) | Effective at 5- to 10-fold higher doses than ghrelin[14] |

| Compound 30 | Antagonist | Human | Radioligand Binding (IC50) | 0.7 nM[1] |

Table 3: Inverse Agonists

| Compound | Type | Species | Assay | Potency (IC50) |

| AZ12861903 | Inverse Agonist | Human | Radioligand Binding (IC50) | 6.7 nM[7] |

| AZ-GHS-38 (Compound 36) | Inverse Agonist | Human | Radioligand Binding (IC50) | 0.77 nM[1] |

| AZ-GHS-22 (Compound 37) | Inverse Agonist | Human | Radioligand Binding (IC50) | 6.7 nM[1] |

| PF-6870961 | Inverse Agonist | Human | Functional (IP accumulation) (IC50) | 300 nM[12] |

| PF-5190457 | Inverse Agonist | Human | Functional (IP accumulation) (IC50) | 6.8 nM[12] |

| LEAP-2 | Endogenous Inverse Agonist | Human | Functional (IP accumulation) (IC50) | 4.7 nM[12] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of GHS-R1a signaling. Below are protocols for key experiments used to characterize the receptor and its ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for GHS-R1a.

Objective: To measure the displacement of a radiolabeled ligand from GHS-R1a by an unlabeled test compound.

Materials:

-

Cell membranes from a cell line stably expressing human GHS-R1a (e.g., HEK293 or CHO cells).

-

Radioligand: [125I]-His9-Ghrelin is commonly used.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled test compounds.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Prepare serial dilutions of the unlabeled test compound in the assay buffer.

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

Cell membranes expressing GHS-R1a.

-

Varying concentrations of the unlabeled test compound.

-

A fixed concentration of the radioligand ([125I]-His9-Ghrelin).

-

-

Incubate the plate for 60 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels.

Objective: To quantify changes in intracellular calcium concentration in response to GHS-R1a activation or inhibition.

Materials:

-

Cell line stably expressing GHS-R1a (e.g., HEK293 or CHO cells).

-

Black, clear-bottom 96-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127 (to aid dye loading).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test compounds (agonists or antagonists).

-

Ghrelin (as a reference agonist).

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Seed the GHS-R1a expressing cells into the 96-well plates and culture overnight.

-

Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in the assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.

-

Wash the cells with assay buffer to remove excess extracellular dye.

-

Place the plate in the fluorescence plate reader.

-

For antagonist testing, pre-incubate the cells with the test compound for a specified period before adding the agonist.

-

The instrument will inject the agonist (e.g., ghrelin) into the wells while simultaneously measuring the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, generate dose-response curves to determine the EC50. For antagonists, measure the inhibition of the agonist-induced response to determine the IC50.[4]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to measure the activation of the MAPK/ERK signaling pathway downstream of GHS-R1a.

Objective: To detect the level of phosphorylated ERK1/2 in response to GHS-R1a stimulation.

Materials:

-

HEK293 cells stably expressing GHS-R1a.

-

Cell culture reagents and plates.

-

Test compounds (agonists).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture HEK293-GHS-R1a cells and serum-starve them for several hours before the experiment to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with the test compound at various concentrations or for different time points.

-

Lyse the cells on ice with lysis buffer and collect the cell lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal to determine the fold change in phosphorylation compared to the untreated control.[19][20]

Conclusion

The GHS-R1a receptor is a complex and multifaceted signaling hub with significant implications for human health and disease. Its ability to couple to multiple G protein subtypes, engage β-arrestin pathways, exhibit high constitutive activity, and form heterodimers creates a rich and finely tuned signaling network. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is paramount for the successful development of novel therapeutics targeting this receptor for conditions ranging from metabolic disorders to growth hormone deficiencies. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of GHS-R1a signaling and to design and interpret experiments aimed at modulating its activity.

References

- 1. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | GHS-R1a constitutive activity and its physiological relevance [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AZ12861903 [openinnovation.astrazeneca.com]

- 8. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of the growth hormone secretagogue receptor 1a (GHS‐R1a) in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Promiscuous dimerization of the growth hormone secretagogue receptor (GHS-R1a) attenuates ghrelin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of a [68Ga]-ghrelin analogue for PET imaging of the ghrelin receptor (GHS-R1a) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Structure and Synthesis of Growth Hormone-Releasing Peptide-6 (GHRP-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Growth Hormone-Releasing Peptide-6 (GHRP-6), a synthetic hexapeptide that has garnered significant interest for its potent ability to stimulate growth hormone (GH) secretion. This document details its molecular structure, physicochemical properties, and mechanism of action through the growth hormone secretagogue receptor (GHSR-1a). Furthermore, it offers a comprehensive guide to its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), including detailed experimental protocols for synthesis, purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and characterization. Quantitative data on binding affinity and pharmacokinetics are summarized, and key signaling pathways are visualized to provide a thorough technical resource for professionals in research and drug development.

Molecular Structure and Properties of GHRP-6

GHRP-6 is a synthetic met-enkephalin analogue composed of six amino acids, including unnatural D-amino acids, which confer stability and potent biological activity.[1] It is one of the most thoroughly studied growth hormone secretagogues.[2]

The primary amino acid sequence of GHRP-6 is His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 .[3] This structure allows it to mimic the action of ghrelin, the endogenous ligand for the ghrelin receptor, and stimulate the pituitary gland to release growth hormone.[1]

Table 1: Physicochemical Properties of GHRP-6

| Property | Value | Reference(s) |

| Sequence | H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 | [3] |

| Molecular Formula | C46H56N12O6 | [1] |

| Molecular Weight | 873.03 g/mol | [1] |

| CAS Number | 87616-84-0 | [1] |

| Appearance | White lyophilized (freeze-dried) powder | [2] |

| Purity (Typical) | >98% (as determined by RP-HPLC) | [2] |

Mechanism of Action and Signaling Pathways

GHRP-6 exerts its primary biological effects by acting as a potent agonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] This G-protein coupled receptor is expressed on somatotroph cells in the anterior pituitary and in the hypothalamus.[4]

Upon binding to GHS-R1a, GHRP-6 initiates a downstream signaling cascade primarily through the Gq protein, activating the Phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the subsequent increase in intracellular calcium concentration is a critical step for stimulating the exocytosis of growth hormone-containing vesicles from the somatotrophs.[4]

While the PLC/Ca2+ pathway is primary, evidence also suggests that GHRPs can engage other pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.[4]

Synthesis of GHRP-6

The chemical synthesis of GHRP-6 is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Table 2: Experimental Protocol for Solid-Phase Peptide Synthesis of GHRP-6

| Step | Procedure | Reagents & Conditions | Purpose | Reference(s) |

| 1. Resin Preparation | Swell the Rink Amide resin in Dimethylformamide (DMF). | Rink Amide Resin, DMF; 1 hour at room temperature. | To prepare the solid support for synthesis by solvating the polymer chains. | [5][6] |

| 2. Fmoc Deprotection | Treat the resin with a piperidine solution to remove the Fmoc protecting group from the N-terminus. | 20% Piperidine in DMF; 2 x 10-20 min treatments. | To expose the free amine for the next coupling reaction. | [5][7] |

| 3. Washing | Thoroughly wash the resin to remove excess piperidine and byproducts. | DMF (3x), Methanol (MeOH) (2x), Dichloromethane (DCM) (2x). | To ensure a clean reaction environment for the coupling step. | [5] |

| 4. Amino Acid Coupling | Add the next Fmoc-protected amino acid, an activating agent, and a base to the resin. | Fmoc-AA-OH (3 eq), HBTU (3 eq), DIEA (3-6 eq) in DMF. Reaction for 1-2 hours. | To form a new peptide bond between the free amine on the resin and the carboxyl group of the new amino acid. | [5] |

| 5. Washing | Wash the resin to remove excess reagents and unreacted amino acids. | DMF (3x), MeOH (2x), DCM (2x). | To purify the resin-bound peptide before the next cycle. | [5] |

| 6. Repeat | Repeat steps 2-5 for each amino acid in the sequence (Lys, D-Phe, Trp, Ala, D-Trp, His). | - | To elongate the peptide chain to the full hexapeptide sequence. | [5] |

| 7. Final Cleavage & Deprotection | Treat the final peptidyl-resin with a strong acid cocktail. | TFA / H2O / Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v); 2-3 hours at room temperature. | To cleave the completed peptide from the resin and remove all side-chain protecting groups simultaneously. | [5][8] |

| 8. Isolation | Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. | Cold Diethyl Ether. | To isolate the crude peptide from the cleavage cocktail and soluble byproducts. | [7] |

| 9. Lyophilization | Dissolve the crude peptide in an acetonitrile/water mixture and freeze-dry. | Acetonitrile/Water (1:1, v/v). | To obtain the crude peptide as a stable, dry powder ready for purification. | [5] |

Purification and Characterization

The crude peptide obtained from synthesis contains the target molecule along with various impurities such as truncated or deletion sequences. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree.[1]

Table 3: General Protocol for Preparative RP-HPLC Purification of GHRP-6

| Parameter | Description | Typical Conditions | Reference(s) |

| Column | Stationary phase is a non-polar C18-modified silica. | Preparative C18 Column (e.g., 10 µm particle size, 21.2 x 250 mm). | [1][9] |

| Mobile Phase A | Aqueous solvent with an ion-pairing agent. | 0.1% Trifluoroacetic Acid (TFA) in Water. | [1][10] |

| Mobile Phase B | Organic solvent with an ion-pairing agent. | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN). | [1][10] |

| Gradient | A linear gradient of increasing Mobile Phase B is used to elute peptides based on hydrophobicity. | e.g., 5% to 65% B over 30-60 minutes. The exact gradient must be optimized on an analytical scale first. | [9][10] |

| Flow Rate | Adjusted based on column diameter. | For preparative columns, typically 15-25 mL/min. | [10] |

| Detection | UV absorbance is monitored, typically at 214 nm (peptide bond) and 280 nm (Trp residues). | 214 nm, 280 nm. | [11] |

| Fraction Collection | Fractions corresponding to the main product peak are collected. | Collect peaks based on UV chromatogram. | [10] |

| Post-Purification | Collected fractions are analyzed for purity by analytical HPLC. Pure fractions are pooled and lyophilized. | Analytical C18 Column, Lyophilizer. | [10] |

Characterization: The identity and purity of the final product are confirmed using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or LC-MS) to verify the correct molecular weight.[2][7]

Quantitative Biological Data

The biological activity of GHRP-6 is defined by its binding affinity to GHS-R1a and its functional potency in stimulating downstream signaling and GH release.

Table 4: Summary of Quantitative Data for GHRP-6

| Parameter | Species | Value | Description | Reference(s) |

| Binding Affinity (pKd) | Human | 6.6 – 8.8 | A measure of the ligand's affinity for the GHS-R1a receptor. A higher pKd indicates stronger binding. Corresponds to a Kd of 1.6 nM - 251 nM. | |

| Binding Affinity (pKi) | Rat | 8.8 | The inhibitory constant for the GHS-R1a receptor. Corresponds to a Ki of ~1.6 nM. | |

| Efficacy (Potency) | - | Dose-dependent | GHRP-6 stimulates GH release in a dose-dependent manner. It is noted to be less potent than GHRP-2. | [5] |

| Elimination Half-life (t½) | Human | 2.5 ± 1.1 hours | The time required for the concentration of the peptide in the body to be reduced by half, following intravenous administration. | [4] |

| Distribution Half-life | Human | 7.6 ± 1.9 minutes | The initial rapid decline in plasma concentration as the peptide distributes from circulation into tissues. | [4] |

| Oral Bioavailability | Human | < 1.0% | The fraction of an orally administered dose that reaches systemic circulation, indicating poor absorption from the gut. | [1] |

Experimental Protocols for Biological Assays

Radioligand Binding Assay (for Affinity - Ki)

This assay is used to determine the binding affinity of GHRP-6 to the GHS-R1a receptor by measuring its ability to compete with a radiolabeled ligand.

-

Membrane Preparation: Crude membrane fractions are prepared from HEK293 cells stably expressing the human GHS-R1a receptor.

-

Binding Reaction: The cell membranes are incubated with a known concentration of a radiolabeled GHS-R1a ligand (e.g., [125I]-Ghrelin) and varying concentrations of unlabeled GHRP-6.

-

Separation & Counting: The reaction mixture is filtered through glass fiber filters to separate receptor-bound radioligand from the unbound. The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of GHRP-6 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization (for Potency - EC50)

This assay measures the ability of GHRP-6 to activate the Gq-coupled GHS-R1a by detecting the resulting increase in intracellular calcium.

-

Cell Preparation: HEK293 cells stably expressing GHS-R1a are seeded in multi-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence intensity upon binding to calcium.

-

Agonist Stimulation: A fluorometric imaging plate reader (FLIPR) measures baseline fluorescence before adding varying concentrations of GHRP-6. The change in fluorescence is monitored in real-time.

-

Data Analysis: The fluorescence data is used to generate a dose-response curve, from which the EC50 (the concentration of GHRP-6 that produces 50% of the maximal response) is calculated.

In Vitro GH Release Assay

This assay directly measures the primary biological output of GHRP-6 activity in pituitary cells.

-

Cell Culture: Primary pituitary cells from rats or other species are cultured in vitro.

-

Stimulation: The cultured cells are incubated with varying concentrations of GHRP-6 for a defined period (e.g., 1-4 hours).

-

Sample Collection: The cell culture medium is collected after the incubation period.

-

Quantification: The concentration of growth hormone in the collected medium is quantified using a specific and sensitive method like an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[5]

-

Data Analysis: A dose-response curve is generated to assess the potency and efficacy of GHRP-6 in stimulating GH release.

Conclusion

GHRP-6 is a well-characterized hexapeptide with a defined molecular structure and a robust, reproducible method of chemical synthesis. Its potent, ghrelin-mimetic action on the GHS-R1a receptor makes it a valuable tool for research into growth hormone regulation, metabolism, and other physiological processes. The detailed protocols and quantitative data presented in this guide offer a foundational resource for scientists and researchers, enabling the effective synthesis, purification, and application of GHRP-6 in a laboratory setting. A thorough understanding of its synthesis and biological activity is critical for its use in preclinical studies and the development of novel therapeutics.

References

- 1. GHRP-6 - Wikipedia [en.wikipedia.org]

- 2. The GHS-R Blocker D-[Lys3] GHRP-6 Serves as CCR5 Chemokine Receptor Antagonist [medsci.org]

- 3. Synthetic Growth Hormone-Releasing Peptides (GHRPs): A Historical Appraisal of the Evidences Supporting Their Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. luminpeptides.com [luminpeptides.com]

- 5. The effects of GH-releasing peptide-6 (GHRP-6) and GHRP-2 on intracellular adenosine 3',5'-monophosphate (cAMP) levels and GH secretion in ovine and rat somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of ghrelin receptor blocker, D-[Lys3] GHRP-6 as a CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. GHRP-6 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Central Role of Ghrelin in Mediating the Effects of Growth Hormone-Releasing Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Growth Hormone-Releasing Peptides (GHRPs) are a class of synthetic molecules that potently stimulate the secretion of Growth Hormone (GH). Their mechanism of action is intrinsically linked to the endogenous ghrelin system. This technical guide provides an in-depth examination of the molecular and cellular mechanisms by which ghrelin mediates the effects of GHRPs. It elucidates the central role of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), its high constitutive activity, and the complex signaling cascades it governs. This document summarizes key quantitative data, details common experimental protocols for studying this system, and provides visual representations of the critical pathways and workflows to support research and development in endocrinology and pharmacology.

Introduction: The Ghrelin/GHRP Axis

The regulation of Growth Hormone (GH) secretion from the anterior pituitary is a complex process primarily governed by the hypothalamic peptides Growth Hormone-Releasing Hormone (GHRH) and Somatostatin. The discovery of synthetic, small-molecule GH secretagogues (GHSs), known as Growth Hormone-Releasing Peptides (GHRPs), introduced a new regulatory pathway. These peptides, including GHRP-6, GHRP-2, Hexarelin, and Ipamorelin, were found to stimulate GH release through a distinct mechanism from GHRH.[1]

This led to the identification of the Growth Hormone Secretagogue Receptor (GHS-R) and subsequently, its endogenous ligand, ghrelin .[2] Ghrelin is a 28-amino acid peptide hormone, predominantly produced in the stomach, that requires a unique n-octanoylation on its third serine residue for full biological activity.[3] It is now understood that GHRPs are functional mimetics of ghrelin, exerting their effects by binding to and activating the same receptor.[4] The GHS-R1a, a G protein-coupled receptor (GPCR), is the central mediator for the physiological effects of both ghrelin and GHRPs, playing a crucial role in GH regulation, appetite stimulation, and energy homeostasis.[5]

The Growth Hormone Secretagogue Receptor (GHS-R1a)

The GHS-R1a is the functional receptor responsible for transducing the signal from ghrelin and GHRPs.[5] It is expressed at high levels in the hypothalamus and anterior pituitary, consistent with its role in neuroendocrine control.[3]

High Constitutive Activity

A remarkable feature of the GHS-R1a is its exceptionally high level of constitutive (ligand-independent) activity. In the absence of any agonist, the receptor signals at approximately 50% of its maximal capacity.[6][7] This intrinsic activity is a critical aspect of its physiology and suggests that the receptor maintains a basal level of signaling that can be further stimulated by agonists like ghrelin or suppressed by inverse agonists.[7][8] This high basal tone is believed to be physiologically important for maintaining GH secretion and regulating energy balance.[8][9] The flexibility in the C-terminal segment of the receptor's second extracellular loop is crucial for this high constitutive activity.[10]

GHS-R1a Signaling Pathways

Activation of the GHS-R1a by ghrelin or GHRPs initiates a complex network of intracellular signaling cascades. The receptor is known to couple to multiple G-protein subtypes, leading to diverse cellular responses.[11][12]

Canonical Gαq/11 Pathway

The primary and most well-characterized signaling pathway for GHS-R1a is mediated by the Gαq/11 family of G proteins.[3][13] This pathway is considered crucial for the stimulation of GH secretion.[3] The sequence of events is as follows:

-

Receptor Activation: Binding of an agonist (ghrelin or GHRP) induces a conformational change in the GHS-R1a.

-

G-Protein Coupling: The activated receptor couples to and activates the heterotrimeric Gq/11 protein.

-

PLC Activation: The Gαq subunit activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[12]

-

PKC Activation: DAG, along with the increased intracellular Ca²+, activates Protein Kinase C (PKC).

The resultant sharp increase in intracellular Ca²+ concentration in pituitary somatotrophs is the primary trigger for the exocytosis of GH-containing secretory granules.[14][15]

Other Signaling Pathways

While the Gαq/11 pathway is dominant for GH release, GHS-R1a can also signal through other pathways, contributing to its pleiotropic effects:

-

Gαi/o Pathway: In pancreatic β-cells, ghrelin can activate Gαi/o, which inhibits adenylyl cyclase, reduces cAMP levels, and ultimately suppresses insulin secretion.[11]

-

Gα12/13 Pathway: This pathway can lead to the activation of RhoA kinase and is involved in serum response element (SRE)-dependent transcription.[11]

-

β-Arrestin Pathway: Like many GPCRs, agonist-bound GHS-R1a can be phosphorylated by G-protein-receptor kinases (GRKs), leading to the recruitment of β-arrestin. This process is involved in receptor desensitization, internalization, and can initiate G-protein-independent signaling, such as activating the ERK pathway.[13]

Receptor Heterodimerization

The signaling properties of GHS-R1a are further complicated by its ability to form heterodimers with other GPCRs, such as dopamine receptors (D1 and D2) and the somatostatin receptor 5.[11][16] This dimerization can modulate the signaling output of both receptor partners, creating an additional layer of regulatory complexity.[16]

Quantitative Data on Ghrelin and GHRPs

The interaction of various ligands with the GHS-R1a has been quantified in numerous studies. The following tables summarize key binding and functional potency data, as well as in vivo effects on GH secretion.

Table 1: Binding Affinities and Functional Potencies at GHS-R1a

| Compound | Assay Type | Species | IC₅₀ / EC₅₀ (nM) | Reference |

| MK-0677 | Competitive Binding ([³⁵S]MK-0677) | Human | IC₅₀: 0.3 | [17] |

| GHS-25 | Competitive Binding ([³⁵S]MK-0677) | Human | IC₅₀: 5.6 | [17] |

| MK-0677 | Functional (Aequorin/Ca²⁺) | Human | EC₅₀: 1.1 | [17] |

| GHS-25 | Functional (Aequorin/Ca²⁺) | Human | EC₅₀: 7.7 | [17] |

| [D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-substance P | Functional (IP Turnover) - Inverse Agonist | COS-7 cells | EC₅₀: 5.2 | [8] |

Note: IC₅₀ (Inhibitory Concentration 50%) reflects the concentration of a competing ligand that displaces 50% of a specific radioligand. EC₅₀ (Effective Concentration 50%) reflects the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response.

Table 2: In Vivo Effects on Growth Hormone (GH) Release in Humans

| Compound | Dose & Route | Subjects | Peak GH Response (μg/L) | Reference |

| Ghrelin | 1.0 µg/kg IV | Healthy Adults | ~6.5 | [18] |

| GHRP-2 | 1 µg/kg/h SC Infusion | Healthy Males | ~35 (AUC 5550 μg/L/240 min) | [2] |

| GHRH | 1.0 µg/kg IV | Type 1 Diabetes | ~15 | [19] |

| Ghrelin | 1.0 µg/kg IV | Type 1 Diabetes | ~60 | [19] |

| GHRP-6 | 1.0 µg/kg IV | Type 1 Diabetes | ~45 | [19] |

Note: GH responses can vary significantly based on subject demographics (age, sex, health status), dosage, and assay methodology.

Key Experimental Protocols

The characterization of the ghrelin/GHRP system relies on a set of robust in vitro and in vivo assays. Detailed below are the fundamental methodologies for three key experimental protocols.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound (e.g., a novel GHRP) to a target receptor.[20] A competitive binding assay is most common.

Objective: To determine the inhibitory constant (Ki) of an unlabeled compound for the GHS-R1a.

Methodology:

-

Preparation of Membranes: Cell lines (e.g., HEK293, COS-7) stably expressing the human GHS-R1a are cultured, harvested, and homogenized to prepare a membrane fraction rich in the receptor. Protein concentration is quantified.

-

Assay Incubation: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-His⁹-ghrelin or [³⁵S]MK-0677) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

-

Equilibrium: The reaction is incubated (e.g., 1-3 hours at 4°C or room temperature) to allow the binding to reach equilibrium.[21]

-

Separation: Receptor-bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.[20]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used.[22]

Intracellular Calcium Mobilization Assay

This functional assay measures the activation of the GHS-R1a by quantifying the downstream release of intracellular calcium, a hallmark of Gαq/11 pathway activation.

Objective: To determine the functional potency (EC₅₀) of a test compound.

Methodology:

-

Cell Culture: Cells heterologously expressing GHS-R1a (e.g., HEK293A) are seeded into multi-well plates (e.g., 96-well) and cultured for 24-48 hours.[23]

-

Dye Loading: The cells are loaded with a fluorescent calcium indicator dye, such as Fura-2AM, for approximately 1 hour.[23] Fura-2AM is a cell-permeant acetoxymethyl ester that is cleaved by intracellular esterases to the active, membrane-impermeant Fura-2.

-

Measurement Setup: The plate is placed in a fluorescence plate reader or a microscope equipped for ratiometric imaging.

-

Agonist Addition: A baseline fluorescence reading is taken. The test compound is then added at various concentrations.

-

Signal Detection: The fluorescence of Fura-2 is measured by exciting the dye at two different wavelengths (typically 340 nm and 380 nm) and recording the emission at ~510 nm. The ratio of the fluorescence intensities (340/380) is directly proportional to the intracellular calcium concentration.[24]

-

Data Analysis: The peak change in the fluorescence ratio is recorded for each concentration of the test compound. These values are plotted against the log concentration of the compound, and a dose-response curve is fitted to determine the EC₅₀ value.

In Vivo GH Release Assay

This assay assesses the physiological effect of a compound on GH secretion in a whole-animal model.

Objective: To measure the magnitude and time course of GH release stimulated by a test compound in vivo.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are often cannulated (e.g., jugular vein) to allow for stress-free, repeated blood sampling.

-

Acclimation: Animals are acclimated to the experimental conditions to minimize stress-induced hormonal fluctuations.

-

Baseline Sampling: One or more blood samples are taken before the administration of the test compound to establish a baseline GH level.

-

Compound Administration: The test compound (e.g., GHRP-6) or vehicle control is administered, typically as an intravenous (IV) or subcutaneous (SC) injection.[2]

-

Serial Blood Sampling: Blood samples are collected at specific time points after administration (e.g., 5, 15, 30, 60, 90, and 120 minutes).

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

GH Quantification: Plasma GH concentrations are measured using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

-

Data Analysis: The GH concentration at each time point is plotted to generate a time-course curve. Key parameters such as the peak GH concentration (Cmax), time to peak (Tmax), and the Area Under the Curve (AUC) are calculated to quantify the total GH release.

Conclusion

The effects of Growth Hormone-Releasing Peptides are mediated almost entirely through their action as functional agonists at the ghrelin receptor, GHS-R1a. This receptor's high constitutive activity and its complex signaling network, dominated by the Gαq/11-PLC-Ca²+ pathway, form the molecular basis for the potent GH-releasing and orexigenic properties of these compounds. A thorough understanding of this ligand-receptor interaction, quantified through binding and functional assays and confirmed by in vivo studies, is paramount for the rational design and development of novel therapeutics targeting the ghrelin system for the treatment of GH deficiencies, cachexia, and metabolic disorders.

References

- 1. Orally active growth hormone secretagogues: state of the art and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Growth Hormone Releasing Peptide -2 (GHRP-2), like ghrelin, increases food intake in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ghs-r1a.com [ghs-r1a.com]

- 4. swolverine.com [swolverine.com]

- 5. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High constitutive signaling of the ghrelin receptor--identification of a potent inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptideslabuk.com [peptideslabuk.com]

- 10. Modulation of Constitutive Activity and Signaling Bias of the Ghrelin Receptor by Conformational Constraint in the Second Extracellular Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hghenhance.com [hghenhance.com]

- 15. Ipamorelin and Growth Hormone Secretagogue Signaling: GHS-R1a Pathway Deep Dive | Peptpedia [peptpedia.org]

- 16. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journalsarchive.com [journalsarchive.com]

- 19. Effects of ghrelin, growth hormone-releasing peptide-6, and growth hormone-releasing hormone on growth hormone, adrenocorticotropic hormone, and cortisol release in type 1 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. researchgate.net [researchgate.net]

- 22. revvity.com [revvity.com]

- 23. researchgate.net [researchgate.net]

- 24. Imaging of intracellular calcium in rat anterior pituitary cells in response to growth hormone releasing factor - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Ligands for the Growth Hormone Secretagogue Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Growth Hormone Secretagogue Receptor (GHSR), a G protein-coupled receptor, is a critical regulator of a diverse array of physiological processes, most notably growth hormone (GH) secretion and energy homeostasis. Its discovery and the subsequent identification of its endogenous ligands have opened new avenues for therapeutic intervention in metabolic and growth-related disorders. This technical guide provides an in-depth overview of the known endogenous ligands for GHSR, their binding and functional characteristics, the signaling pathways they modulate, and detailed protocols for their experimental investigation.

Endogenous Ligands of GHSR

The GHSR is primarily modulated by two endogenously produced ligands with opposing actions:

-

Ghrelin (Acylated): The primary endogenous agonist of GHSR, ghrelin is a 28-amino acid peptide hormone predominantly synthesized in the stomach. A unique post-translational modification, the n-octanoylation of the serine at position 3, is essential for its high-affinity binding to and activation of GHSR1a.[1][2] Acylated ghrelin is a potent stimulator of GH release from the pituitary and a powerful orexigenic signal, earning it the moniker "the hunger hormone."

-

Liver-Expressed Antimicrobial Peptide 2 (LEAP2): Discovered more recently, LEAP2 is a 40-amino acid peptide produced mainly in the liver and small intestine.[3] It acts as an endogenous antagonist and inverse agonist of GHSR1a.[1][4] LEAP2 competitively inhibits ghrelin binding and also suppresses the constitutive, ligand-independent activity of the receptor.[1] Its secretion is regulated by nutritional status, generally opposing the pattern of ghrelin secretion.

-

Des-acyl Ghrelin: This is the unacylated form of ghrelin and is the most abundant isoform in circulation.[2] While it does not bind to GHSR1a with high affinity and is largely considered inactive at this receptor in a physiological context, some studies suggest it may have biological effects through other, yet to be identified, receptors or may functionally antagonize acylated ghrelin's actions under certain conditions.[5][6] There is also evidence that at high concentrations, des-acyl ghrelin can interact with GHSR.[7]

Data Presentation: Ligand-Receptor Interactions

The following tables summarize the quantitative data for the binding affinities and functional potencies of endogenous ligands at the GHSR. These values are compiled from various studies and may differ based on the experimental system and conditions used.

Table 1: Binding Affinities of Endogenous Ligands for GHSR

| Ligand | Parameter | Value | Cell Line/System | Radioligand | Reference(s) |

| Ghrelin (Acylated) | Ki | 0.53 ± 0.03 nM | COS-7 cells expressing hGHSR1a | ¹²⁵I-His-Ghrelin | [8] |

| IC50 | 2.48 nM | HEK293 cells transiently transfected with GHSR-eYFP | ¹²⁵I-ghrelin(1-28) | [9] | |

| Des-acyl Ghrelin | Does not bind to GHSR1a at physiological concentrations | [2] | |||

| LEAP2 | IC50 | Nanomolar range | Fish GHSRs | [1] |

Table 2: Functional Potencies of Endogenous Ligands at GHSR

| Ligand | Assay | Parameter | Value | Cell Line/System | Reference(s) |

| Ghrelin (Acylated) | Calcium Mobilization | EC50 | 23 nM | HEK293 cells expressing GHSR | [10] |

| Calcium Mobilization | EC50 | 0.5 nmol/l | HEK 293 cells stably transfected with GHS-R1a | [11] | |

| Calcium Mobilization | EC50 | 88 nM | Hek-GHS-R1a-EGFP cells | [12] | |

| β-arrestin-2 Recruitment | EC50 | 8.5 ± 1.7 nM | U2OS cells with HA-GHSR1a | [13] | |

| β-arrestin-1 Recruitment | log[EC50] | -9.1 ± 0.2 | HEK-293T cells | [14] | |

| β-arrestin-2 Recruitment | log[EC50] | -8.8 ± 0.1 | HEK-293T cells | [14] | |

| LEAP2 | Inhibition of Ghrelin-induced IP1 production | Inverse Agonist | - | HEK293T cells expressing GHSR | [4] |

| Inhibition of Ghrelin-induced GH release | Antagonist | - | In vivo (mice) | [3] | |

| Des-acyl Ghrelin | Calcium Mobilization | No significant activity at physiological concentrations | - | [2] |

Signaling Pathways

Activation of GHSR1a by acylated ghrelin initiates a cascade of intracellular signaling events through multiple G protein-dependent and -independent pathways.

Gq/11 Signaling Pathway

The canonical signaling pathway for GHSR1a involves its coupling to the Gαq/11 subunit of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key second messenger that mediates many of the downstream effects of ghrelin, including the stimulation of growth hormone secretion.

β-Arrestin Signaling Pathway

Upon agonist binding, GHSR1a is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2) to the receptor.[15] β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the Gq/11 signal. Additionally, β-arrestin acts as a scaffold protein, initiating a second wave of signaling that is independent of G proteins. This can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA pathway, which are involved in processes like cell proliferation and cytoskeletal rearrangement.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of endogenous ligands with the GHSR.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for the GHSR. It involves competing a non-labeled test ligand against a radiolabeled ligand for binding to membranes prepared from cells expressing the receptor.

Materials:

-

Cell membranes from a cell line stably expressing GHSR1a (e.g., HEK293, CHO).

-

Radioligand (e.g., [¹²⁵I]-Ghrelin, [³⁵S]-MK-0677).

-

Test ligand (e.g., ghrelin, LEAP2, des-acyl ghrelin).

-

Non-specific binding control (e.g., a high concentration of unlabeled ghrelin).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).

-

Filtration apparatus (cell harvester or vacuum manifold).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration. Dilute membranes to the desired final concentration in assay buffer.

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer.

-

Non-specific Binding (NSB): Add the non-specific binding control.

-

Competitive Binding: Add varying concentrations of the test ligand.

-

-

Add the radioligand at a concentration close to its Kd value to all wells.

-

Initiate the binding reaction by adding the diluted membrane preparation to each well.

-

Incubation: Incubate the plate at a specified temperature (e.g., 27°C) for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium.[16]

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total and competitive binding counts.

-

Plot the percentage of specific binding against the logarithm of the test ligand concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of test ligand that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate GHSR and trigger the Gq/11 signaling pathway, leading to an increase in intracellular calcium.

Materials:

-

A cell line stably expressing GHSR1a (e.g., HEK293, CHO).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., HBSS with 20 mM HEPES).

-

Probenecid (to prevent dye leakage).

-

Test ligand (e.g., ghrelin).

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with an automated injection system.

Procedure:

-

Cell Plating: Plate the GHSR-expressing cells into the assay plates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer, often containing probenecid. Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Assay:

-

Place the plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Use the automated injector to add varying concentrations of the test ligand to the wells.

-

Continuously measure the fluorescence intensity for a set period to capture the calcium transient.

-

Data Analysis:

-

The change in fluorescence intensity over baseline is calculated for each well.

-

Plot the peak fluorescence response against the logarithm of the ligand concentration.

-

Determine the EC50 value (the concentration of ligand that produces 50% of the maximal response) using non-linear regression.

In Vivo Growth Hormone Release Assay

This assay assesses the ability of a ligand to stimulate GH secretion in a living animal model, providing a measure of its in vivo efficacy.

Materials:

-

Animal model (e.g., rats, mice).

-

Test ligand (e.g., ghrelin).

-

Vehicle control.

-

Anesthetic.

-

Blood collection supplies (e.g., catheters, tubes with anticoagulant).

-

Centrifuge.

-

GH ELISA or RIA kit.

Procedure:

-

Animal Preparation: Acclimatize animals to handling. For frequent sampling, surgical implantation of a catheter (e.g., in the jugular vein) may be necessary.

-

Fasting: Fast animals overnight to reduce basal GH levels.

-

Baseline Sampling: Collect one or more baseline blood samples before ligand administration.

-

Ligand Administration: Administer the test ligand or vehicle via a chosen route (e.g., intravenous, intraperitoneal, subcutaneous).

-

Post-injection Sampling: Collect blood samples at multiple time points after administration (e.g., 5, 15, 30, 60 minutes).

-

Sample Processing: Centrifuge blood samples to separate plasma or serum and store frozen until analysis.

-

GH Measurement: Measure GH concentrations in the plasma or serum samples using a validated ELISA or RIA kit.

Data Analysis:

-

Plot the plasma GH concentration versus time for each treatment group.

-

Determine the peak GH concentration (Cmax) and the area under the curve (AUC) for the GH response.

-

Compare the GH response between the ligand-treated and vehicle-treated groups to determine the statistical significance of the effect.

Conclusion

The growth hormone secretagogue receptor and its endogenous ligands, ghrelin and LEAP2, form a sophisticated regulatory axis that governs critical physiological functions. A thorough understanding of their interactions, the signaling pathways they engage, and the experimental methods to study them is paramount for the development of novel therapeutics targeting this system. This guide provides a comprehensive foundation for researchers and drug development professionals working in this exciting and rapidly evolving field. Further investigation into the nuanced roles of des-acyl ghrelin and the potential for biased agonism at the GHSR will undoubtedly unveil new opportunities for therapeutic innovation.

References

- 1. LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ghrelin and des-acyl ghrelin inhibit cell death in cardiomyocytes and endothelial cells through ERK1/2 and PI 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. researchgate.net [researchgate.net]